BenchChemオンラインストアへようこそ!

D-Gln(7)-Terlipressin TFA Salt

Stereochemistry Peptide Chemistry Impurity Profiling

D-Gln(7)-Terlipressin TFA Salt is the definitive chromatographic reference standard for detecting and quantifying the D-Gln(7) stereoisomer impurity in Terlipressin API. Generic substitution with Terlipressin Acetate is analytically invalid—only this standard provides the distinct HPLC retention time required for regulatory-compliant impurity profiling. It is indispensable for method development/validation, routine QC release testing, stability studies, and forced degradation assessments per pharmaceutical purity guidelines.

Molecular Formula C₅₄H₇₅F₃N₁₆O₁₇S₂
Molecular Weight 1341.4
Cat. No. B1163247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Gln(7)-Terlipressin TFA Salt
SynonymsD-Gln(7)-Terlypressin TFA Salt
Molecular FormulaC₅₄H₇₅F₃N₁₆O₁₇S₂
Molecular Weight1341.4
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-Gln(7)-Terlipressin TFA Salt: A Critical Reference Standard for Pharmaceutical Impurity Analysis


D-Gln(7)-Terlipressin TFA Salt is a chemically defined peptide impurity of the vasopressin analogue prodrug, Terlipressin . It is characterized by the substitution of the L-glutamine residue at position 7 of the peptide sequence with its D-enantiomer, which constitutes a primary stereochemical modification . This compound, with a molecular formula of C54H75F3N16O17S2 and a molecular weight of 1341.4 g/mol , is manufactured and supplied as a reference standard essential for analytical method development, validation, and quality control in pharmaceutical research and manufacturing .

Why D-Gln(7)-Terlipressin TFA Salt Cannot Be Replaced by Terlipressin Acetate or Other Analogues in Analytical Workflows


In the context of pharmaceutical analysis, D-Gln(7)-Terlipressin TFA Salt is not a functional substitute for the active pharmaceutical ingredient (API) Terlipressin or other therapeutic analogues. It is a specific, stereochemical impurity whose primary utility is as a chromatographic reference standard . Generic substitution with the parent compound, such as Terlipressin Acetate , would be analytically invalid because it would fail to provide the required identification and quantification of this particular D-isomer impurity in drug substance or product batches. The unique stereochemistry of the D-Gln(7) moiety dictates its distinct chromatographic retention time, which is the essential parameter for its detection and control, as mandated by regulatory guidelines for pharmaceutical purity profiling .

Quantitative Evidence Guide: D-Gln(7)-Terlipressin TFA Salt Differentiation from Terlipressin and Related Standards


Physicochemical Differentiation: D-Gln(7) Epimerization vs. Parent Compound

The primary differentiation between D-Gln(7)-Terlipressin TFA Salt and the Terlipressin parent molecule lies in their stereochemistry and molecular formula. The target compound is a defined D-isomer at the 7th amino acid residue (D-Gln7), whereas Terlipressin contains the natural L-glutamine at this position . This structural modification is sufficient to ensure distinct analytical separation and detection, which is the basis for its use as an impurity standard .

Stereochemistry Peptide Chemistry Impurity Profiling Reference Standards

Molecular Weight and Formula as Primary Analytical Identifiers

D-Gln(7)-Terlipressin TFA Salt (C54H75F3N16O17S2, MW 1341.4) can be distinguished from Terlipressin free base (C52H74N16O15S2, MW 1227.37) by its higher molecular weight and distinct elemental composition due to the inclusion of trifluoroacetic acid (TFA) and the D-Gln substitution . This difference is fundamental for mass spectrometric identification and HPLC method validation .

Mass Spectrometry Analytical Chemistry Reference Standards Quality Control

Best-Fit Applications for D-Gln(7)-Terlipressin TFA Salt in Pharmaceutical and Life Science Research


Analytical Method Development for Terlipressin Purity Assessment

D-Gln(7)-Terlipressin TFA Salt is the definitive standard for developing and validating HPLC or UPLC methods designed to detect and quantify the D-Gln(7) stereoisomer impurity in Terlipressin API batches and finished drug products . Its use ensures that analytical methods are capable of meeting regulatory specificity requirements for impurity profiling .

Pharmaceutical Quality Control and Batch Release Testing

Procuring this standard is essential for quality control laboratories to perform routine release and stability testing of Terlipressin-based pharmaceuticals . It serves as the reference marker for identifying and quantifying the D-Gln(7) impurity, ensuring that product batches meet established purity limits and remain safe for patient use throughout their shelf life .

Stability Studies and Forced Degradation Analysis

This reference standard is indispensable for conducting forced degradation studies to understand the stability profile of Terlipressin . It allows researchers to accurately track the formation of the D-Gln(7) epimer under various stress conditions (e.g., pH, temperature, oxidation), which is a critical component of a comprehensive pharmaceutical stability program .

Quote Request

Request a Quote for D-Gln(7)-Terlipressin TFA Salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.